molecular formula C15H18N4O2 B2553380 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one CAS No. 2320896-73-7

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one

Cat. No.: B2553380
CAS No.: 2320896-73-7
M. Wt: 286.335
InChI Key: HSUPVZUDDBOZQV-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a benzyloxy group

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly due to the presence of the triazole ring, which is known for its biological activity.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound may serve as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Linking the Triazole and Azetidine Rings: This step involves the formation of a bond between the triazole and azetidine rings, often through nucleophilic substitution or other coupling reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via etherification reactions using benzyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-1,2,4-triazol-1-yl)propyl)-2-(benzyloxy)ethan-1-one: Similar structure but with a propyl linker instead of an azetidine ring.

    1-(3-(1H-1,2,4-triazol-1-yl)butyl)-2-(benzyloxy)ethan-1-one: Similar structure but with a butyl linker.

Uniqueness

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one is unique due to the presence of the azetidine ring, which may confer distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and interactions with molecular targets.

Properties

IUPAC Name

2-phenylmethoxy-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(10-21-9-13-4-2-1-3-5-13)18-6-14(7-18)8-19-12-16-11-17-19/h1-5,11-12,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUPVZUDDBOZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COCC2=CC=CC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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